molecular formula C17H21N3O3S B5274443 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide

Cat. No.: B5274443
M. Wt: 347.4 g/mol
InChI Key: XQKBSNWLMKKCFF-UHFFFAOYSA-N
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Description

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the pyrimidine derivative with N-(1-phenylethyl)butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials, such as polymers or nanomaterials.

    Biological Research: It can be used as a probe to study biological processes involving pyrimidine derivatives.

    Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways. The sulfanyl group and the pyrimidine ring are likely key functional groups involved in its binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
  • Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate

Uniqueness

What sets 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of the methoxy group, the sulfanyl group, and the butanamide moiety in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-13(24-17-19-14(21)10-15(20-17)23-3)16(22)18-11(2)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKBSNWLMKKCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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